N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine
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Overview
Description
N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-(4-aminobenzyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine linkages can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary amines.
Scientific Research Applications
N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3,4-Dimethoxyphenyl)methylidene]aniline
- N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-phenylamine
Uniqueness
N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine is unique due to its dual imine linkages and multiple methoxy groups, which confer distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H30N2O4 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[4-[[4-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C31H30N2O4/c1-34-28-15-9-24(18-30(28)36-3)20-32-26-11-5-22(6-12-26)17-23-7-13-27(14-8-23)33-21-25-10-16-29(35-2)31(19-25)37-4/h5-16,18-21H,17H2,1-4H3 |
InChI Key |
IQMFTRMOVMSQRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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